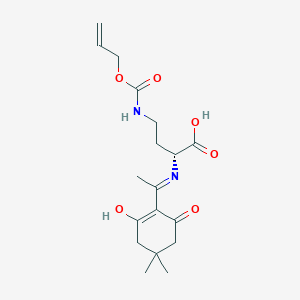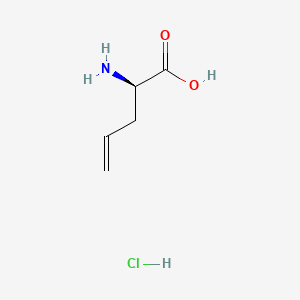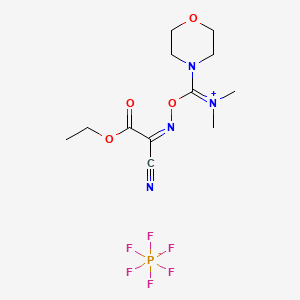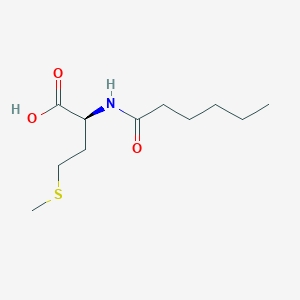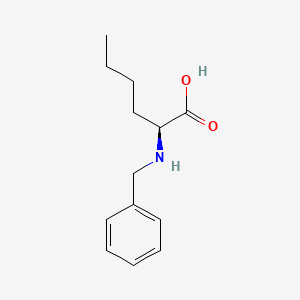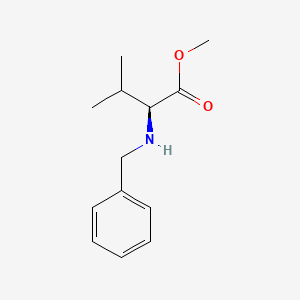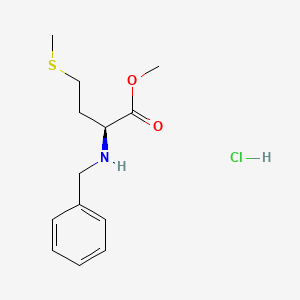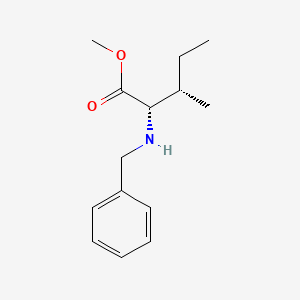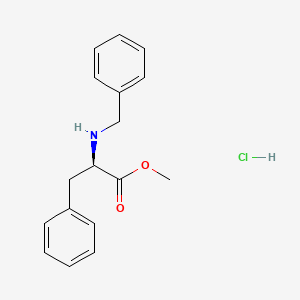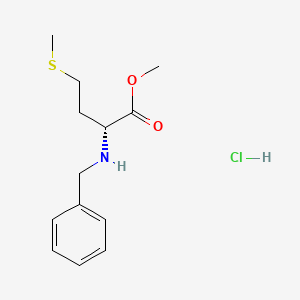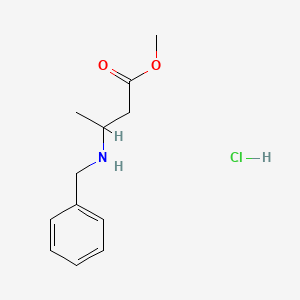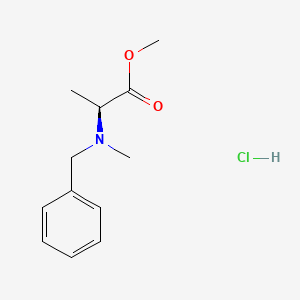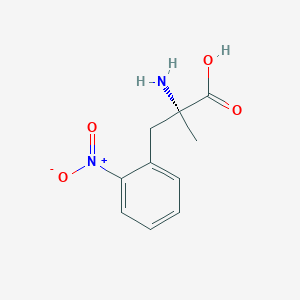
(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee) is a compound commonly found in the laboratory setting. It is a chiral amino acid that plays an important role in numerous biochemical and physiological processes. Its unique properties make it an important tool for a variety of scientific research applications. We will also discuss potential future directions for research involving this compound.
Aplicaciones Científicas De Investigación
Biophysical Probe in Protein Structure
(R)-α-Methyl-2-nitrophenylalanine, closely related to p-nitrophenylalanine, has been used as a biophysical probe. It is incorporated into proteins in Escherichia coli, enabling the study of protein structure and function due to its ability to quench the intrinsic fluorescence of tryptophan in proteins (Tsao, Summerer, Ryu, & Schultz, 2006).
Genetic Encoding in Cells
Ortho-substituted phenylalanine derivatives, including nitrophenylalanine, have been genetically encoded in Escherichia coli and mammalian cells. These compounds offer potential in various biochemical and biophysical applications, such as serving as selective sensors to probe protein environments (Tharp, Wang, Lee, Yang, & Liu, 2014).
Conformational Analysis in Peptide Synthesis
Beta-methyl-para-nitrophenylalanine, a derivative, has been studied for its role in peptide synthesis, specifically in the conformational analysis of stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin. Such studies contribute significantly to understanding peptide structure and function (Shenderovich, Kövér, Nikiforovich, Jiao, & Hruby, 1998).
Infrared Probe in Protein Research
The use of L-4-nitrophenylalanine, a related compound, as an infrared probe in protein research has been demonstrated. It offers a nonintrusive method for studying protein structure and dynamics with high site-specificity (Smith, Linderman, Luskin, & Brewer, 2011).
Self-Assembling Behavior in Peptide Synthesis
Modifications of phenylalanine, like the addition of a nitro group, have shown profound influences on the self-assembly process of peptides. This has implications for understanding the supramolecular interactions in peptide synthesis (Singh, Misra, Sepay, Mondal, Ray, Aswal, & Nanda, 2020).
Photochemistry and Photocleavage Applications
The photochemistry of nitrophenylalanine compounds, including photocleavage of the polypeptide backbone, is a promising area. It offers potential in activating or deactivating functional peptides and proteins with high spatial and temporal resolution (Peters, Brock, Wang, & Schultz, 2009).
Synthesis of Quaternary-Carbon-Containing β2,2 -Amino Acids
Research into the synthesis of quaternary-carbon-containing β2,2 -amino acids using RhI-catalyzed arylation of α-substituted β-nitroacrylates has implications for creating non-proteinogenic amino acids like (R)-α-methyl-2-nitrophenylalanine (Fang, Jian, Chang, Kuo, Lee, Wu, & Wu, 2017).
Versatile Set for Protein Synthesis
Biosynthesis of proteins incorporating phenylalanine analogues, including nitrophenylalanine, has been explored for various applications such as photoaffinity labeling and X-ray phasing (Kirshenbaum, Carrico, & Tirrell, 2002).
Propiedades
IUPAC Name |
(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTIYKMYANVKMU-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

